Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
CAS No.: 832127-75-0
Cat. No.: VC8002525
Molecular Formula: C6H4N4O2
Molecular Weight: 164.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832127-75-0 |
|---|---|
| Molecular Formula | C6H4N4O2 |
| Molecular Weight | 164.12 g/mol |
| IUPAC Name | 3-hydroxypyrido[2,3-d]triazin-4-one |
| Standard InChI | InChI=1S/C6H4N4O2/c11-6-4-2-1-3-7-5(4)8-9-10(6)12/h1-3,12H |
| Standard InChI Key | XAQWROUZMHXYNQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(N=C1)N=NN(C2=O)O |
| Canonical SMILES | C1=CC2=C(N=C1)N=NN(C2=O)O |
Introduction
Synthesis Pathways
The synthesis of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivatives typically involves cyclization reactions using precursors such as aminopyridines and hydrazine derivatives.
General Synthetic Route:
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Starting Materials: Aminopyridines are reacted with hydrazine derivatives or other nitrogen donors.
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Cyclization: The reaction proceeds through condensation and cyclization under controlled conditions (e.g., reflux in ethanol or acidic media).
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Functionalization: Post-synthesis modifications introduce hydroxyl groups or other substituents.
This compound's synthesis can be optimized for high yields using mild conditions to preserve functional groups.
Table 2: Biological Activities of Related Compounds
Applications
Due to its structural framework and biological potential:
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Medicinal Chemistry: Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivatives are candidates for drug discovery programs targeting cancer, infectious diseases (viral and bacterial), and inflammatory disorders.
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Material Science: The compound's electron-rich structure may find applications in organic electronics or as ligands in coordination chemistry.
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Synthetic Intermediates: Its functional groups make it a versatile intermediate for synthesizing more complex heterocyclic systems.
Spectroscopic Characterization
To confirm its structure and purity:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.
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IR Spectroscopy: Characteristic peaks include:
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Hydroxyl group (-OH): Broad absorption around ~3400 cm.
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Ketone group (C=O): Sharp peak near ~1700 cm.
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Mass Spectrometry (MS): Molecular ion peak at ~164 m/z confirms molecular weight.
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